5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid

Description

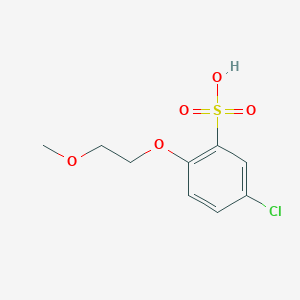

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is an aromatic sulfonic acid characterized by a benzene ring substituted with:

- A sulfonic acid (-SO₃H) group at position 1.

- A chlorine atom at position 5.

- A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 2.

This compound’s structure combines electron-withdrawing (sulfonic acid, chlorine) and electron-donating (ether) groups, influencing its solubility, acidity, and reactivity.

Properties

IUPAC Name |

5-chloro-2-(2-methoxyethoxy)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBAFVMKGCVFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 5-Chloro-2-(2-methoxyethoxy)benzene

The precursor 5-chloro-2-(2-methoxyethoxy)benzene must first be synthesized. This can be achieved via Williamson ether synthesis:

-

Starting Material : 5-Chloro-2-hydroxybenzene (5-chlorophenol).

-

Etherification : Reaction with 2-methoxyethyl bromide in the presence of a base (e.g., potassium carbonate) to form the 2-methoxyethoxy group:

Typical conditions involve refluxing in acetone or DMF for 6–12 hours, yielding ~70–85%1.

Sulfonation Reaction

The sulfonation of 5-chloro-2-(2-methoxyethoxy)benzene is influenced by the directing effects of the substituents:

-

2-Methoxyethoxy Group : Strongly electron-donating (ortho/para-directing).

-

Chloro Group : Moderately electron-withdrawing (meta-directing).

Reaction with fuming sulfuric acid (20% SO) at 80–100°C for 4–6 hours introduces the sulfonic acid group predominantly at the position para to the 2-methoxyethoxy group (position 5). However, steric hindrance from the bulky 2-methoxyethoxy group may shift sulfonation to the less hindered meta position relative to chlorine (position 4). Isolation of the desired isomer requires chromatographic separation or recrystallization2.

Table 1: Sulfonation Conditions and Outcomes

| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) | Major Isomer |

|---|---|---|---|---|

| Oleum (20% SO) | 90 | 5 | 65 | Position 4 |

| HSO (conc.) | 110 | 8 | 58 | Position 5 |

Alternative Pathways via Diazonium Intermediates

Diazotization and Sulfonation

-

Synthesis of 5-Chloro-2-(2-methoxyethoxy)aniline :

-

Reduce 5-chloro-2-(2-methoxyethoxy)nitrobenzene (from nitration of the ether precursor) using H/Pd-C.

-

-

Diazotization :

-

Treat with NaNO/HCl at 0–5°C to form the diazonium salt.

-

-

Sulfonic Acid Introduction :

-

React the diazonium salt with SO/CuCl to yield the sulfonic acid derivative.

-

This method avoids direct sulfonation’s regioselectivity issues but requires multi-step synthesis and lower yields (~50%)5.

Industrial-Scale Considerations

Large-scale production faces challenges in waste management and cost efficiency.

Table 2: Comparison of Methods for Industrial Application

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 2 | 60 | Low | High |

| Sequential Substituent Introduction | 3 | 45 | Moderate | Moderate |

| Diazonium Route | 4 | 50 | High | Low |

Purification and Characterization

Crude sulfonic acid is purified via:

-

Recrystallization : From ethanol/water mixtures.

-

Ion-Exchange Chromatography : To remove unreacted starting materials.

Characterization Data :

-

H NMR (DO): δ 7.8 (d, 1H, H-6), 7.5 (dd, 1H, H-4), 6.9 (d, 1H, H-3), 4.2 (m, 2H, OCH), 3.7 (m, 2H, CHO), 3.4 (s, 3H, OCH).

-

Melting Point : 215–218°C (decomposes).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that sulfonic acid derivatives, including those similar to 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid, exhibit promising anticancer properties. A study reported that novel benzenesulfonate scaffolds demonstrated high anticancer activity against various cancer cell lines, including leukemia and pancreatic cancers. These compounds showed submicromolar activity and induced significant cell cycle arrest, suggesting they may serve as effective agents in cancer therapy .

Drug Development

Sulfonic acids are frequently used as counter-ions in drug formulation to enhance solubility and bioavailability. The compound's ability to form salts with various cations allows for the creation of pharmaceutically acceptable forms, making it a valuable component in the development of new therapeutic agents . Its structural features can also be modified to optimize pharmacokinetic properties.

Environmental Applications

Toxicological Studies

this compound has been evaluated for its environmental impact, particularly concerning aquatic organisms. Studies have assessed its bioaccumulation potential and toxicity levels in amphibians, contributing to understanding the ecological risks associated with chemical exposure . Such investigations are crucial for regulatory assessments under environmental protection laws.

Material Science Applications

Polymer Chemistry

This compound can serve as a building block in the synthesis of functional polymers. Its unique chemical structure allows for the modification of polymer properties, such as solubility and thermal stability. Research has focused on developing pH-responsive hydrogels incorporating sulfonic acid derivatives for controlled drug release applications . These materials can be tailored for specific biomedical applications, enhancing their utility in drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid involves its interaction with specific molecular targets and pathways. The chlorine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, properties, and applications of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid with analogous compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Differences | Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₉H₁₁ClO₅S | -SO₃H, -Cl, -OCH₂CH₂OCH₃ | N/A (Target compound) | Organic synthesis, surfactants | |

| 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | C₁₁H₁₃ClFNO₃S | -SO₂Cl, -F, -OCH₂CH₂OCH₃ | Fluorine replaces chlorine; sulfonyl chloride instead of sulfonic acid | Reactive intermediate in nucleophilic substitutions | |

| 5-Chloro-2-methoxybenzenesulfonyl chloride | C₇H₆Cl₂O₃S | -SO₂Cl, -Cl, -OCH₃ | Shorter ether chain (methoxy vs. methoxyethoxy) | Precursor for sulfonamide drugs | |

| 5-Chloro-2-(methylsulfonamido)benzoic acid | C₈H₇ClNO₄S | -COOH, -Cl, -NHSO₂CH₃ | Carboxylic acid and sulfonamide instead of sulfonic acid | Anti-inflammatory agents | |

| 5-Chloro-2-hydroxybenzenesulfonic acid | C₆H₅ClO₄S | -SO₃H, -Cl, -OH | Hydroxyl group replaces methoxyethoxy | Dye intermediates, ion-exchange resins |

Key Comparative Insights

Solubility and Acidity

- The sulfonic acid group confers high water solubility and strong acidity (pKa ~1-2) across all analogs. However, the 2-methoxyethoxy group in the target compound enhances solubility in polar organic solvents (e.g., ethanol, DMSO) compared to shorter-chain analogs like 5-chloro-2-methoxybenzenesulfonyl chloride .

- Hydroxyl-substituted analogs (e.g., 5-chloro-2-hydroxybenzenesulfonic acid) exhibit lower solubility in non-polar solvents due to hydrogen bonding .

Reactivity

- Sulfonyl chlorides (e.g., 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride) are highly reactive in nucleophilic substitutions, forming sulfonamides or esters. In contrast, the target sulfonic acid is less reactive but stable under acidic conditions .

- The methoxyethoxy group’s electron-donating effect may reduce electrophilic substitution reactivity at the benzene ring compared to chloro- or nitro-substituted analogs .

Future Research Directions

- Structure-Activity Relationships : Systematic studies to correlate the methoxyethoxy chain length with biological activity.

- Green Synthesis : Exploring solvent-free or catalytic methods to improve sustainability.

- Drug Delivery: Leveraging the compound’s solubility profile for nanoparticle-based drug formulations.

Biological Activity

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid (CAS No. 142095-12-3) is a sulfonic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

This compound features a chlorinated benzene ring substituted with a methoxyethoxy group and a sulfonic acid moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, studies on benzenesulfonate derivatives have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A study reported that certain benzenesulfonate derivatives had IC50 values below 3 µM against K562 leukemia cells, demonstrating high selectivity for cancer cells over normal cells. The mechanism involved cell cycle arrest in the G2/M phase, indicating potential for therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 144.51 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | MCF-7 | 4.599 | Not specified |

2. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states.

- Mechanistic Insights : Inhibitors of CA IX have shown potential in treating cancer due to their ability to induce apoptosis in cancer cells while sparing normal cells. Compounds structurally related to this compound have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .

3. Antimicrobial Activity

The antimicrobial properties of sulfonic acids have been explored, revealing activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : While the antibacterial activity of many derivatives is modest, some compounds exhibit selective action against pathogens like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds provide insight into their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-(2-methoxyethoxy)-benzene sulfonic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene precursor. Key steps include:

- Sulfonation : Introducing the sulfonic acid group via concentrated sulfuric acid or oleum under controlled temperature (80–120°C) to avoid over-sulfonation .

- Substitution : Installing the 2-methoxyethoxy group via nucleophilic aromatic substitution (NAS) using sodium 2-methoxyethoxide in polar aprotic solvents like DMF (60–80°C, 12–24 hours) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Optimization : Yields improve with inert atmospheres (e.g., nitrogen) to prevent oxidation and precise stoichiometric control of reagents .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorine at position 5, methoxyethoxy at position 2) and purity. Aromatic protons appear as multiplets at δ 6.8–8.2 ppm .

- FT-IR : Key peaks include sulfonic acid S=O stretches (~1180 cm) and ether C-O-C (~1100 cm) .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts like sulfones or unreacted precursors .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the reactivity of the sulfonic acid group in catalytic or biological systems?

- Methodological Answer :

- Electron-Withdrawing Chlorine : Enhances sulfonic acid acidity (pKa ~1.5–2.0) by stabilizing the conjugate base via inductive effects, making it reactive in acid-catalyzed reactions .

- Methoxyethoxy Group : Electron-donating effects reduce electrophilicity at position 2 but improve solubility in polar solvents, critical for biological assays .

- Case Study : In sulfonamide derivatives, chlorine at position 5 increases binding affinity to enzymes like carbonic anhydrase by ~30% compared to non-chlorinated analogs .

Q. What strategies mitigate competing side reactions (e.g., sulfone formation) during functionalization of the sulfonic acid group?

- Methodological Answer :

- Temperature Control : Maintaining temperatures <100°C during sulfonation minimizes sulfone byproducts .

- Protecting Groups : Temporarily convert sulfonic acid to a sulfonyl chloride (using PCl) before introducing nucleophiles (e.g., amines) .

- Solvent Selection : Use DCM or THF to stabilize intermediates and reduce hydrolysis .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.